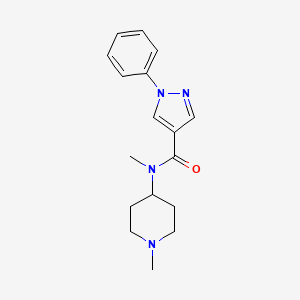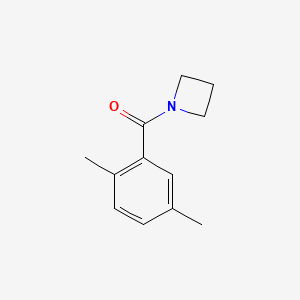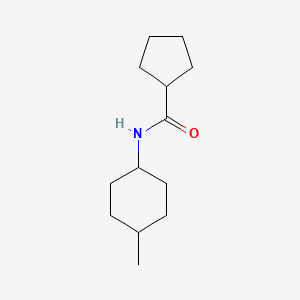
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide, commonly known as MMPP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MMPP is a member of the pyrazole class of compounds and is structurally similar to other pyrazole derivatives that have been studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MMPP is not fully understood, but it is thought to act on the GABAergic system in the brain. MMPP has been shown to increase the activity of GABA receptors, which are involved in regulating neuronal excitability and inhibiting neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, MMPP has been shown to modulate the activity of a number of other neurotransmitter systems, including dopamine and serotonin. MMPP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMPP in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the long-term effects of MMPP on the body, as well as its potential toxicity.
Orientations Futures
There are a number of potential future directions for research on MMPP. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. MMPP has been shown to reduce opioid self-administration in animal models, suggesting that it may have utility as a medication-assisted treatment for opioid use disorder. Additionally, MMPP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective and anti-inflammatory effects. Further research is needed to fully understand the potential therapeutic applications of MMPP.
Méthodes De Synthèse
MMPP can be synthesized through a number of methods, including the reaction of N-methylpiperidin-4-amine with 1-phenylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with methyl iodide to form the final compound.
Applications De Recherche Scientifique
MMPP has been studied for its potential therapeutic effects in a number of areas, including neuroprotection, pain management, and addiction treatment. In animal studies, MMPP has been shown to protect against neuronal damage caused by ischemia and oxidative stress. MMPP has also been shown to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-8-15(9-11-19)20(2)17(22)14-12-18-21(13-14)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJMEGVUVTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)









